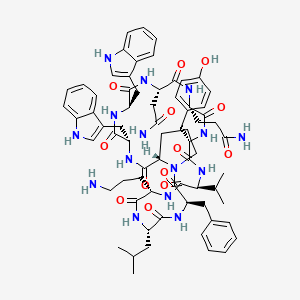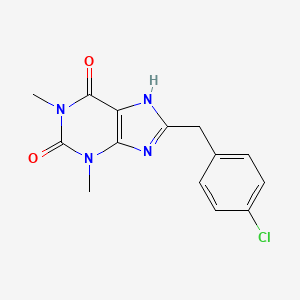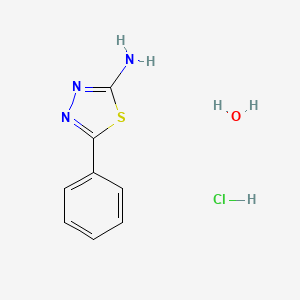
1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate is a compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields the desired thiadiazole derivatives . The reaction conditions often involve the use of absolute ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A similar compound with potential antimicrobial activity.
2-Amino-5-phenyl-1,3,4-thiadiazole: Another derivative with applications in medicinal chemistry.
1,3,4-Thiadiazole-2-thiol: Known for its use as a corrosion inhibitor and in the synthesis of other heterocyclic compounds.
Uniqueness
1,3,4-Thiadiazole, 2-amino-5-phenyl-, hydrochloride, hydrate stands out due to its specific structural features and the presence of both amino and phenyl groups.
Properties
CAS No. |
102367-68-0 |
|---|---|
Molecular Formula |
C8H10ClN3OS |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
5-phenyl-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C8H7N3S.ClH.H2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;;/h1-5H,(H2,9,11);1H;1H2 |
InChI Key |
HJOCNZSZLPVIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


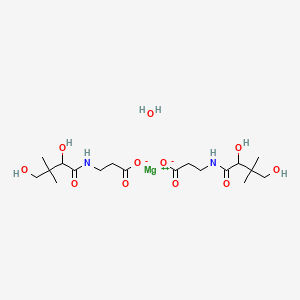
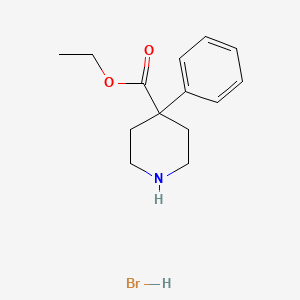
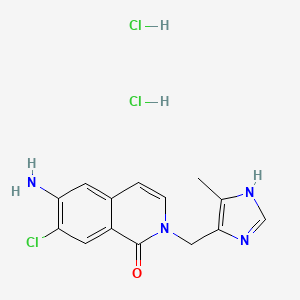


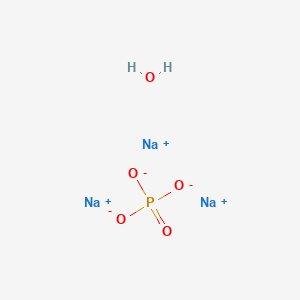
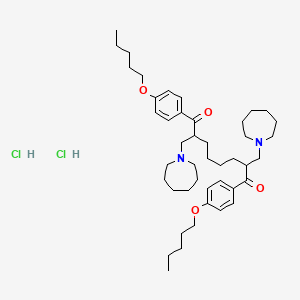
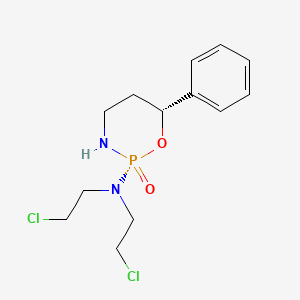
![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)
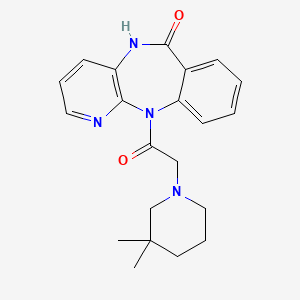
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)
